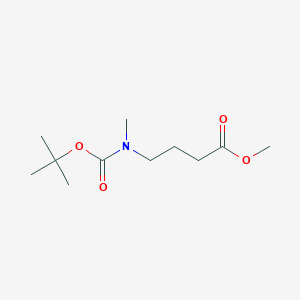

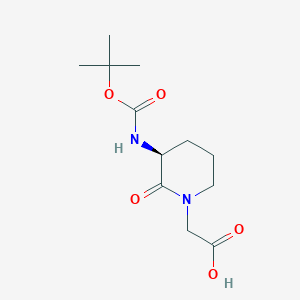

(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protective group used in organic synthesis .

Synthesis Analysis

The Boc group can be introduced into a variety of organic compounds using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to the batch . The Boc group can also be selectively deprotected from a structurally diverse set of compounds using oxalyl chloride in methanol .Molecular Structure Analysis

The molecular structure of this compound includes a Boc group, which is a carbamate functional group .Chemical Reactions Analysis

The Boc group in this compound can undergo a reaction with oxalyl chloride to selectively deprotect the Boc group . This reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .科学的研究の応用

Synthesis and Characterization

- A practical synthesis method for a closely related dipeptide mimetic, used as a conformationally restricted caspase-1 inhibitor, demonstrates the compound's potential in medicinal chemistry for drug development (Lauffer & Mullican, 2002).

- Another study outlines the synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals, suggesting these compounds' utility in combinatorial solid phase synthesis of novel peptide isosteres, indicating their versatility in creating diverse peptidomimetic libraries (Groth & Meldal, 2001).

Pharmacological Applications

- Tripeptide-based nontoxic hydrogelators synthesized from variants of the compound have been explored for carrying vitamin B12 and doxorubicin, indicating their potential as carriers for drug delivery systems. These hydrogelators exhibited anticancer activity and in vitro cytotoxicity against breast cancer cell lines without notable toxicity towards normal human lymphocytes, showcasing their therapeutic potential (Guchhait et al., 2021).

Utility in Synthesis of Biologically Active Compounds

- Research into the synthesis of constrained peptidomimetics reveals the utility of related compounds in producing 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid. This work demonstrates the application of these compounds in generating rigid dipeptide mimetics for peptide-based drug discovery (Mandal et al., 2005).

作用機序

Target of Action

The tert-butoxycarbonyl (boc) group is commonly used in synthetic organic chemistry . It is often used to protect amine groups during chemical synthesis, preventing unwanted reactions at these sites .

Mode of Action

The compound introduces the tert-butoxycarbonyl (Boc) group into a variety of organic compounds . This is achieved through a process that is more efficient, versatile, and sustainable when performed in flow microreactor systems . The Boc group serves as a protective group for amines, preventing them from reacting during the synthesis of complex molecules .

Biochemical Pathways

The introduction of the Boc group into organic compounds can influence various biochemical pathways. The unique reactivity pattern of the crowded tert-butyl group is highlighted by its characteristic applications, starting from its use in chemical transformations, its relevance in nature, and its implication in biosynthetic and biodegradation pathways .

Pharmacokinetics

The boc group is typically removed (deprotected) during the final stages of chemical synthesis , which could influence the compound’s bioavailability.

Result of Action

The result of the compound’s action is the successful introduction of the Boc group into a variety of organic compounds . This allows for the synthesis of complex molecules without unwanted reactions at the amine sites .

Action Environment

The environment can significantly influence the action of the compound. For instance, the efficiency of introducing the Boc group into organic compounds is improved when using flow microreactor systems . Additionally, the deprotection of the Boc group can be achieved under room temperature conditions using oxalyl chloride in methanol .

将来の方向性

特性

IUPAC Name |

2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-8-5-4-6-14(10(8)17)7-9(15)16/h8H,4-7H2,1-3H3,(H,13,18)(H,15,16)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPLDJICXMMSBB-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCN(C1=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444819 |

Source

|

| Record name | {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopiperidin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74411-97-5 |

Source

|

| Record name | {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopiperidin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。